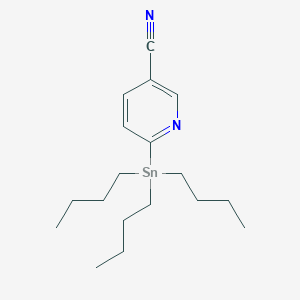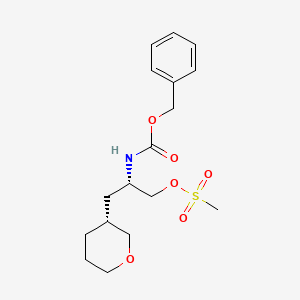![molecular formula C5H8ClN3 B1509254 Hidrocloruro de 1,4,5,6-tetrahidropirrolo[3,4-c]pirazol CAS No. 1117915-55-5](/img/structure/B1509254.png)
Hidrocloruro de 1,4,5,6-tetrahidropirrolo[3,4-c]pirazol
Descripción general
Descripción
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
El hidrocloruro de 1,4,5,6-tetrahidropirrolo[3,4-c]pirazol se ha identificado como un potente inhibidor de las quinasas Aurora, que son enzimas que desempeñan un papel crucial en la división celular. Este compuesto muestra una potencia nanomolar baja contra objetivos de quinasas anticancerígenas adicionales y se considera un candidato prometedor para el desarrollo de fármacos anticancerígenos .
Actividad Anti-tuberculosa
Los derivados de pirazol se han reconocido por su potencial como agentes anti-tuberculosos. Si bien no están disponibles estudios específicos sobre la eficacia del this compound contra la tuberculosis, se sabe que la estructura central del pirazol exhibe esta actividad .
Propiedades Antifúngicas
De manera similar, los pirazoles son conocidos por poseer propiedades antifúngicas. El compuesto en cuestión puede tener aplicaciones en el desarrollo de tratamientos para infecciones fúngicas debido a su estructura de pirazol .
Efectos Antiinflamatorios
Los compuestos de pirazol se han utilizado como inhibidores selectivos de la COX-2, que son importantes en el tratamiento de la inflamación y el manejo del dolor .
Potencial Antidepresivo
La estructura del pirazol también está asociada con efectos antidepresivos. La investigación sobre las aplicaciones específicas del this compound en este campo podría generar nuevas opciones terapéuticas .
Actividad Antibacteriana
Los pirazoles han exhibido actividad antibacteriana en varios estudios. Esto sugiere que el this compound podría explorarse para su posible uso en la lucha contra las infecciones bacterianas .
Propiedades Antioxidantes
Las propiedades antioxidantes de los pirazoles los convierten en candidatos para la investigación de enfermedades y afecciones relacionadas con el estrés oxidativo .
Aplicaciones Antivirales
Por último, las capacidades antivirales de los pirazoles indican que el this compound podría ser útil en el desarrollo de fármacos antivirales .
Síntesis Orgánica
Las investigaciones recientes han destacado el papel de la estructura del pirazol en la síntesis orgánica como grupo director y transformador. Esto indica aplicaciones potenciales en procesos de síntesis química .
Mecanismo De Acción
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .
Mode of Action
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis .
Biochemical Pathways
The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .
Pharmacokinetics
These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development .
Result of Action
The result of the action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the inhibition of cell division, particularly in cancer cells . By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed .
Análisis Bioquímico
Biochemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride a potential anticancer agent .
Cellular Effects
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings .
Metabolic Pathways
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects .
Subcellular Localization
The subcellular localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes .
Propiedades
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBOTNWYTFAMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735102 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-47-4, 1117915-55-5 | |
| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1509240.png)





![7-Methyl-8-(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B1509252.png)
![6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B1509255.png)


